Oleandolide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

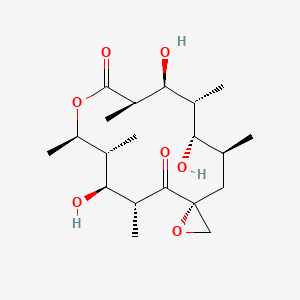

Oleandolide is a 14-membererd macrolide containing ten stereocentres carrying one epoxymethano, three hydroxy and five methyl substituents. It is the aglycone of the antibiotic oleandomycin. It is a macrolide, a cyclic ketone, a triol and a spiro-epoxide.

This compound is a natural product found in Apis cerana and Cunila with data available.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

The synthesis of oleandolide has been a focal point in organic chemistry, particularly in the development of macrolide antibiotics. Various methods have been employed to achieve its synthesis, including:

- Asymmetric Crotylation Reactions : A convergent asymmetric synthesis approach has been detailed, utilizing chiral silane-based reactions to control stereochemical relationships. This method involves coupling subunits through palladium-catalyzed cross-coupling reactions, leading to the formation of this compound .

- Total Synthesis : Research has documented total synthesis pathways that involve multiple steps and specific reagents to construct the this compound structure effectively. For instance, advancements in vinylogous Mukaiyama aldol reactions have facilitated the creation of necessary subunits for this compound synthesis .

Biological Activities

This compound exhibits a range of biological activities that are significant in pharmaceutical research:

- Antimicrobial Properties : As an aglycone of oleandomycin, this compound contributes to the antibiotic properties of macrolides. Studies have shown that it can be incorporated into biosynthetic pathways leading to oleandomycin production in Streptomyces antibioticus mutants .

- Anticancer Potential : Research indicates that this compound possesses cytotoxic effects against various cancer cell lines. Its mechanism may involve disruption of cellular processes and induction of apoptosis in tumor cells .

Applications in Medicine

This compound's potential therapeutic applications extend beyond its role as an antibiotic:

- Cancer Therapy : Given its cytotoxic properties, this compound is being investigated as a candidate for cancer treatment. Preclinical studies suggest it may enhance the efficacy of existing chemotherapeutic agents .

- Biosynthetic Research : The compound serves as a critical intermediate in biosynthetic studies aimed at understanding macrolide antibiotic production. This research is crucial for developing novel antibiotics and improving existing ones .

Data Table: Synthesis Methods and Yields

| Synthesis Method | Key Steps | Yield (%) |

|---|---|---|

| Asymmetric Crotylation | Chiral silane reactions, Pd-catalyzed coupling | 65 |

| Vinylogous Mukaiyama Aldol | Aldol reactions for subunit construction | 70 |

| Total Synthesis | Multi-step process with specific reagents | 60 |

Case Study 1: Anticancer Activity

In a study evaluating the effects of this compound on breast cancer cells, researchers found that treatment with this compound resulted in significant cell death compared to untreated controls. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways, suggesting its potential as a therapeutic agent in oncology.

Case Study 2: Antibiotic Production

A biosynthetic study involving Streptomyces antibioticus mutants demonstrated that this compound could be efficiently incorporated into the production pathway for oleandomycin. This finding underscores the importance of this compound not only as a standalone compound but also as a precursor in antibiotic biosynthesis.

Eigenschaften

CAS-Nummer |

68540-16-9 |

|---|---|

Molekularformel |

C20H34O7 |

Molekulargewicht |

386.5 g/mol |

IUPAC-Name |

(3R,5S,6S,7R,8S,9R,12R,13R,14S,15R)-6,8,14-trihydroxy-5,7,9,12,13,15-hexamethyl-1,11-dioxaspiro[2.13]hexadecane-10,16-dione |

InChI |

InChI=1S/C20H34O7/c1-9-7-20(8-26-20)18(24)12(4)16(22)10(2)14(6)27-19(25)13(5)17(23)11(3)15(9)21/h9-17,21-23H,7-8H2,1-6H3/t9-,10-,11+,12+,13+,14+,15-,16-,17-,20+/m0/s1 |

InChI-Schlüssel |

PFDLUBNRHMFBGI-WNFDIZNISA-N |

SMILES |

CC1CC2(CO2)C(=O)C(C(C(C(OC(=O)C(C(C(C1O)C)O)C)C)C)O)C |

Isomerische SMILES |

C[C@H]1C[C@@]2(CO2)C(=O)[C@@H]([C@H]([C@H]([C@H](OC(=O)[C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)C)C)O)C |

Kanonische SMILES |

CC1CC2(CO2)C(=O)C(C(C(C(OC(=O)C(C(C(C1O)C)O)C)C)C)O)C |

Synonyme |

oleandolide oleandomycin aglycone |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.